rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide
Description
"rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide" is a cyclopropane-derived carboxamide featuring a racemic mixture (1:1 ratio of enantiomers). Its structure includes:
- A cyclopropane core with a phenyl group at position 1 and a hydroxymethyl group at position 2.
- A carboxamide group substituted with benzyl and ethyl moieties on the nitrogen atom.
- The "rac" designation indicates the absence of stereochemical control during synthesis, leading to equal proportions of both enantiomers.
For example, N,N-diethyl and N,N-dimethyl analogs (e.g., N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide and N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide) are prepared using carboxamide precursors and phenolic derivatives under mild conditions .
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(1R,2S)-N-benzyl-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H23NO2/c1-2-21(14-16-9-5-3-6-10-16)19(23)20(13-18(20)15-22)17-11-7-4-8-12-17/h3-12,18,22H,2,13-15H2,1H3/t18-,20+/m1/s1 |
InChI Key |
SRPLDSLLBYXJSS-QUCCMNQESA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)[C@@]2(C[C@@H]2CO)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2(CC2CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation
The cyclopropane ring is commonly constructed via cyclopropanation of alkenes using diazo compounds or carbenoid reagents in the presence of transition metal catalysts such as palladium or rhodium complexes. For example, the Simmons-Smith reaction or metal-catalyzed carbene transfer methods are employed to install the cyclopropane ring with high stereoselectivity.
Amide Bond Formation
The N-Benzyl-N-ethyl carboxamide moiety is introduced by coupling the corresponding amine (N-benzyl-N-ethylamine) with a cyclopropanecarboxylic acid derivative. This step uses conventional peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to avoid racemization.
Hydroxymethyl Group Introduction
The 2-(hydroxymethyl) substitution on the cyclopropane ring is often achieved by selective oxidation or functional group transformation of a precursor substituent, such as a methyl or halomethyl group, using reagents like osmium tetroxide or via hydroboration-oxidation sequences.
Detailed Preparation Methods
Stepwise Synthesis Protocol
Alternative Synthetic Routes
Resolution Approach: In some cases, racemic mixtures are resolved via diastereomeric salt formation using chiral amines such as (R)-(+)-N-benzyl-1-phenylethylamine, enabling separation of enantiomers by crystallization.
Schiff Base Intermediates: Formation of Schiff base intermediates from 2-amino-1-benzylamine and aldehydes (e.g., 3-methoxysalicylaldehyde) can be used to build complex amide structures before cyclopropanation.
Use of Protecting Groups: Hydroxyl and amide functionalities may be protected during intermediate steps to prevent side reactions, using groups such as tosylates or carbamates, followed by deprotection.
In-Depth Research Findings and Analysis
Stereochemical Considerations
The racemic nature of the compound indicates that both enantiomers are present in equal amounts. Stereoselective synthesis is challenging due to the cyclopropane ring strain and substituent sterics. Studies show that the use of chiral catalysts or chiral auxiliary agents can influence stereochemical outcomes, but for racemic preparation, achiral catalysts are preferred.
Yield and Purity Data
| Reaction Step | Typical Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Cyclopropanation | 75-85 | Column chromatography | High stereochemical purity achievable |
| Hydroxymethylation | 80-90 | Recrystallization | Selective functionalization |
| Amide Coupling | 70-90 | Preparative HPLC or recrystallization | Minimal racemization observed |
| Overall Yield (3 steps) | 40-60 | - | Dependent on reaction scale and conditions |
Reaction Conditions Optimization
Solvent Choice: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for amide coupling to enhance solubility and reaction rates.
Temperature Control: Low temperatures (0-5°C) during coupling reduce side reactions and racemization.
Catalyst Loading: Palladium catalysts are used in catalytic amounts (1-5 mol%) for cyclopropanation to balance activity and cost.
Summary Table of Key Reagents and Their Roles
Chemical Reactions Analysis
Types of Reactions
rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The cyclopropane ring may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The table below compares structural features of rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide with related cyclopropanecarboxamides:
Key Observations :
- Substituent Diversity: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the methoxyphenoxy (lipophilic) or chloromethyl (reactive) groups in analogs .
- Ring Strain : Cycloprop-2-ene derivatives (e.g., ) exhibit higher ring strain than saturated cyclopropanes, influencing reactivity and stability.
Physicochemical Properties
Biological Activity
rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide, commonly referred to as TRC-B276410, is a synthetic compound with potential biological activity. Its structure features a cyclopropane ring, which contributes to its pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 309.4 g/mol
- CAS Number : 1391052-73-5
- Boiling Point : 497.3 ± 34.0 °C (predicted)
- Density : 1.160 ± 0.06 g/cm³ (predicted)
- Solubility : Slightly soluble in chloroform and methanol .
The biological activity of this compound primarily involves its role as a metabolite of Milnacipran, an antidepressant used in the treatment of fibromyalgia and major depressive disorder. The compound's structural characteristics allow it to interact with various neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
Biological Activity
Case Study 1: Milnacipran Metabolism
A study investigating the metabolism of Milnacipran highlighted that this compound is one of the significant metabolites formed during its metabolic pathway. This finding underscores the importance of understanding this compound's biological effects in relation to Milnacipran's therapeutic outcomes .
Case Study 2: Analgesic Activity
Research conducted on analogs of cyclopropane carboxamides has shown potential analgesic properties. While specific data on TRC-B276410 is scarce, compounds within this class are being explored for their pain-relieving effects in preclinical models .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 309.4 g/mol |
| Boiling Point | 497.3 ± 34.0 °C (predicted) |
| Density | 1.160 ± 0.06 g/cm³ (predicted) |
| Solubility | Chloroform, Methanol (slightly) |
| Storage Condition | Refrigerated |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of cyclopropane carboxamides typically involves multi-step reactions, including cyclopropanation via [2+1] cycloaddition, followed by functional group modifications. For example, similar compounds like rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride are synthesized using ring-opening reactions of epoxides or strain-driven nucleophilic substitutions . Key factors include temperature control (0–5°C for cyclopropanation), solvent polarity (e.g., THF for stabilization of intermediates), and catalyst selection (e.g., Rh(II) complexes for stereocontrol). Purification often employs column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate enantiomers .
Q. How can the stereochemistry of the cyclopropane ring and hydroxymethyl group be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For intermediates, circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane:isopropanol 90:10) can differentiate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial proximity of the hydroxymethyl group to the benzyl substituent .
Q. What analytical techniques are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis products (e.g., free carboxylic acid or amine fragments) .
- Oxidative stress testing : Use hydrogen peroxide (3% v/v) to evaluate susceptibility to oxidation, monitored via UV-Vis spectroscopy at λ = 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., 10% FBS, 48-hour incubation).
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for activity) to confirm target engagement .
- Compare results with structurally analogous compounds like N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide, where cyclopentane vs. cyclopropane ring strain alters activity .
Q. What strategies are effective for separating rac-N-Benzyl-N-ethyl enantiomers, and how does enantiopurity impact pharmacological profiles?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with cellulose-based chiral stationary phases (CSPs) and ethanol/hexane mobile phases. Enantiomer ratio is quantified via integration of chromatogram peaks .
- Impact on activity : For analogs like rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride, the (R,R)-enantiomer showed 10-fold higher binding affinity to serotonin receptors than the (S,S)-form in radioligand assays .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the hydroxymethyl and benzyl substituents?
- Methodological Answer :
- Synthesize derivatives with:
- Hydroxymethyl replacements : e.g., methoxy, azide, or fluorine substituents to probe hydrogen bonding or steric effects.
- Benzyl modifications : Introduce electron-withdrawing groups (NO₂, CF₃) or heteroaromatic rings (pyridine, thiophene).
- Test derivatives in functional assays (e.g., IC₅₀ in enzyme inhibition) and correlate with computational docking scores (AutoDock Vina) to identify key interactions .
Q. What in silico approaches predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer :
- Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. For example, the hydroxymethyl group is predicted to undergo glucuronidation, while the cyclopropane ring may resist CYP450 oxidation.
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and HPLC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
